YK11 -

YK11

Catalog Number: EVT-3166040
CAS Number:
Molecular Formula: C25H34O6
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

YK11 is a synthetic steroidal compound classified as a selective androgen receptor modulator (SARM). [, , ] SARMs exhibit tissue-selective effects, acting as agonists or antagonists of the androgen receptor (AR) depending on the specific tissue and gene context. [] YK11 demonstrates partial agonist activity towards the AR, meaning it elicits a weaker response compared to full agonists like dihydrotestosterone (DHT). [, ] This characteristic makes YK11 a subject of interest in scientific research exploring its potential for various applications, particularly in areas like muscle growth, bone health, and disease models.

Future Directions

References:1. [Kanno Y, et al. (2011) (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor. Biol Pharm Bull 34(3):362-6. doi: 10.1248/bpb.34.362] (https://www.semanticscholar.org/paper/722d3cfd79cffc66d8a06b14dcd8d6f31a5912db) 2. [Miyamoto K, et al. (2015) Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression. Biol Pharm Bull 38(12):1910-5. doi: 10.1248/bpb.b15-00659] (https://www.semanticscholar.org/paper/4842c3a9ee17bde414c356a9735c2e7d134e8bf7)3. [Lee SH, et al. (2016) Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells. Biol Pharm Bull 39(7):1101-6. doi: 10.1248/bpb.b16-00102.] (https://www.semanticscholar.org/paper/b61070e6aad3dcda2cd77b6299fb915d2bc07cf5)4. [Dams A, et al. (2019) Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. Drug Test Anal 11(11-12):1690-1700. doi: 10.1002/dta.2745.] (https://www.semanticscholar.org/paper/14631d6108ba2f83265f1a85ec01d173bdf08c0c)5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15.

Synthesis Analysis

The synthesis of YK11 involves a palladium-catalyzed cyclization carbonylation process. The method utilizes propargyl acetate as the starting material, which undergoes asymmetric cyclization in the presence of a specific ligand (L1) to yield YK11 with improved diastereoselectivity.

Key Parameters:

  • Starting Material: Propargyl acetate
  • Catalyst: Palladium (Pd) with ligand L1
  • Solvent System: Methanol/DMSO (10:1)
  • Temperature: Reaction conducted at -10 °C for 48 hours
  • Yield: Approximately 74% after purification via column chromatography .

The synthesis also includes recrystallization steps to isolate the active diastereomer of YK11, which has been confirmed through X-ray crystallography.

Molecular Structure Analysis

The molecular structure of YK11 features a steroidal backbone typical of synthetic steroids, with a unique orthoester moiety positioned at the D-ring. The compound exists as a mixture of diastereomers, with the major diastereomer being identified as having significant biological activity.

Key Structural Features:

  • Chemical Formula: C21H28O4
  • Molecular Weight: 348.45 g/mol
  • Melting Point: Approximately 136 °C
  • Stereochemistry: The stereochemistry has been confirmed through X-ray crystallographic analysis .
Chemical Reactions Analysis

YK11 participates in various chemical reactions primarily involving its interaction with androgen receptors. It demonstrates selective binding characteristics, influencing gene expression related to muscle growth and differentiation.

Notable Reactions:

  • Binding Affinity: YK11 binds to androgen receptors, activating signaling pathways associated with muscle hypertrophy.
  • Metabolism Studies: Research has identified several metabolites of YK11 through mass spectrometry, indicating extensive metabolic conversion in vivo .
Mechanism of Action

YK11 acts primarily through the activation of androgen receptors, leading to the modulation of gene expression associated with muscle and bone development. It has been shown to activate the phosphoinositide 3-kinase/Akt signaling pathway, which plays a crucial role in promoting osteoblast proliferation and differentiation.

Mechanistic Insights:

  • Non-genomic Signaling: YK11 activates signaling pathways without directly altering DNA transcription.
  • Induction of Osteogenic Markers: Treatment with YK11 increases levels of osteoprotegerin and osteocalcin mRNA in osteoblasts, suggesting its role in bone metabolism .
Physical and Chemical Properties Analysis

The physical and chemical properties of YK11 contribute to its biological activity and potential applications.

Key Properties:

  • Appearance: Colorless crystals
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stability may vary depending on environmental conditions; further studies are needed to assess long-term stability .
Applications

YK11 has potential applications in various fields including:

  • Anabolic Research: Investigated for its muscle-building properties similar to anabolic steroids.
  • Bone Health Studies: Explored for its effects on bone density and strength due to its osteogenic properties.
  • Drug Development: Considered as a candidate for developing new therapies targeting muscle wasting conditions or osteoporosis .

Despite these promising applications, it is crucial to note that more research is required to fully understand the safety profile and long-term effects of YK11 in humans. As it stands, it remains an experimental compound with limited clinical data available.

Molecular Mechanisms of Action

Androgen Receptor Modulation Dynamics

Partial Agonist Activity at Androgen Receptors

YK11 [(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester] exhibits distinctive partial agonism at the androgen receptor (AR). Unlike full agonists (e.g., dihydrotestosterone, DHT), YK11 does not induce the N/C interaction—a critical conformational change where the AR’s N-terminal domain (AF-1) interacts with its C-terminal ligand-binding domain (AF-2) [2] [4]. Molecular dynamics simulations reveal that YK11’s sterically hindered C17-methoxyethylidene group repositions helices 11–12 (H11–H12) within the AR ligand-binding domain (LBD). This shift destabilizes the activation function-2 (AF-2) surface, reducing coactivator recruitment efficacy [4] [9]. Consequently, YK11 activates only a subset of AR-dependent genes, classifying it as a gene-selective partial agonist [4].

Table 1: Structural Determinants of YK11’s Partial Agonist Activity

Structural FeatureEffect on AR ConformationFunctional Consequence
C17-methoxyethylidene groupDisplaces H11–H12Destabilizes AF-2 surface
19-Nor steroidal backboneAlters hydrophobic pocket interactionsReduces affinity vs. DHT
Methyl ester at C21Weak hydrogen bonding with Arg752/Asn705Partial stabilization of LBD

Tissue-Selective Transcriptional Activation in Bone and Muscle

YK11 demonstrates tissue-selective transcriptional activation by differentially regulating AR recruitment and cofactor assembly at target genes. In breast cancer (MDA-MB-453) and myoblast (C2C12) cell lines, YK11 robustly induces anabolic genes (e.g., FKBP5, FGF18) but weakly activates androgenic genes (e.g., SARG, UGT2B28) [2] [4] [7]. Chromatin immunoprecipitation (ChIP) assays show YK11 enhances AR binding at the FKBP5 enhancer but not at the SARG enhancer. This selectivity arises from:

  • DNA-Binding Specificity: YK11-bound AR adopts conformations favoring specific androgen-response elements (AREs) in muscle/bone genes [4].
  • Cofactor Recruitment: YK11 recruits a distinct set of co-regulators (e.g., SRC-3/AIB1) to muscle-specific promoters, while excluding corepressors like NCoR [4] [7].
  • Follistatin Upregulation: In C2C12 myoblasts, YK11 (but not DHT) significantly induces follistatin (FST) expression—a myostatin antagonist that drives muscle differentiation [7] [9]. Neutralizing follistatin with antibodies abolishes YK11’s myogenic effects, confirming its necessity for anabolism [7].

Table 2: YK11-Mediated Transcriptional Regulation in Target Tissues

Target GeneTissue/Cell TypeFold Induction (YK11 vs. DHT)AR RecruitmentBiological Outcome
FKBP5MDA-MB-453, C2C121.5–2.0xStrongHypertrophy signaling
FSTC2C12 myoblasts3.0xModerateMyostatin inhibition
MyogeninC2C12 myoblasts2.5xStrongMyoblast differentiation
SARGMDA-MB-453<0.3xWeakAndrogenic response muted

Non-Genomic Signaling Pathways

YK11 activates rapid, membrane-initiated signaling cascades independent of genomic AR transactivation:

  • Akt/mTOR Activation: In skeletal myotubes, YK11 phosphorylates Akt (Ser473) within 15 minutes, activating mTORC1 and stimulating protein synthesis. This occurs via AR-dependent recruitment of PI3K to the plasma membrane [6] [8].
  • MAPK Modulation: YK11 transiently activates p38 MAPK in osteoblasts, enhancing Runx2-mediated osteogenic differentiation. Conversely, it suppresses JNK signaling, attenuating muscle atrophy pathways [6].
  • Kinase Crosstalk: YK11’s non-genomic signaling amplifies its genomic effects. For example, Akt phosphorylates AR at Ser210, priming it for YK11 binding and enhancing transcription of FST [7] [8].

Table 3: Non-Genomic Signaling Pathways Activated by YK11

PathwayTimeframeKey EffectorsBiological Impact
PI3K/Akt/mTOR15–30 minp-Akt(Ser473), p-S6KProtein synthesis, anti-apoptosis
p38 MAPK30–60 minp-p38, Runx2Osteoblast differentiation
JNK/FOXO60–120 minp-JNK ↓, p-FOXO1 ↓Suppression of atrophy genes (Atrogin-1)

Myostatin Inhibition: A Secondary Mechanism

Though not a classical SARM function, YK11 uniquely suppresses myostatin (a negative regulator of muscle mass) via follistatin upregulation. In C2C12 cells, YK11 elevates FST mRNA 3-fold, blocking myostatin’s binding to activin receptors [7] [9]. This derepresses:

  • Satellite Cell Proliferation: Myf5 and MyoD expression increases 2.5x, expanding the myogenic progenitor pool [7].
  • Wnt/β-Catenin Signaling: YK11-enhanced follistatin disinhibits Wnt7b, promoting myonuclear accretion [6] [8].

Properties

Product Name

YK11

IUPAC Name

methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3

InChI Key

KCQHQCDHFVGNMK-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.